molecular formula C10H14BrClN2 B2739679 Piperazine, 1-(2-bromophenyl)-, monohydrochloride CAS No. 853745-55-8

Piperazine, 1-(2-bromophenyl)-, monohydrochloride

Cat. No.: B2739679
CAS No.: 853745-55-8
M. Wt: 277.59
InChI Key: BIXLVAQDGFZJLM-UHFFFAOYSA-N
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Description

“Piperazine, 1-(2-bromophenyl)-, monohydrochloride” is a chemical compound with the empirical formula C10H13BrN2 . It has a molecular weight of 241.13 . This compound is often found in drugs or bioactive molecules .


Molecular Structure Analysis

The SMILES string for this compound is BrC1=CC=CC=C1N2CCNCC2 . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.

Scientific Research Applications

Synthesis and Preparation

  • Piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine, are significant as pharmaceutical intermediates. Various synthetic methods, like the reaction of dichloro-nitrobenzene with anhydrous piperazine and subsequent transformations, have been developed. These methods focus on improving the quality and yield of the final product (Li Ning-wei, 2006).

Pharmacological Evaluation

  • Novel derivatives of piperazine, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and evaluated for antidepressant and antianxiety activities. This reflects the therapeutic potential of piperazine derivatives in central nervous system disorders (J. Kumar et al., 2017).

Central Pharmacological Activity

  • Piperazine derivatives are explored for their central pharmacological activity, including applications as antipsychotic, antidepressant, and anxiolytic agents. This highlights the significance of piperazine moieties in developing therapeutic drugs for various central nervous system ailments (A. F. Brito et al., 2018).

Biological Activity

  • Studies on piperazine derivatives, like 1,2,4-Triazole derivatives containing a piperazine nucleus, have demonstrated potential biological activities including antimicrobial, antioxidant, and enzyme inhibitory effects. This indicates the broad spectrum of biological applications of piperazine derivatives (Arif Mermer et al., 2018).

Inorganic–Organic Hybrid Materials

  • Piperazine-based compounds are used in the development of inorganic–organic hybrid materials, such as piperazine-1,4-diium hexabromidorhodate(III) bromide. These materials are studied for their structural properties and potential applications in various fields (M. Bujak, 2015).

Therapeutic Drug Synthesis

  • Piperazine derivatives are key intermediates in synthesizing therapeutic drugs like cetirizine hydrochloride. Efficient synthesis methods for such intermediates are crucial for large-scale industrial production of these drugs (Dong Chuan-min, 2014).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a WGK classification of 3 . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .

Properties

IUPAC Name

1-(2-bromophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXLVAQDGFZJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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